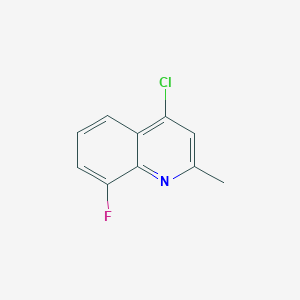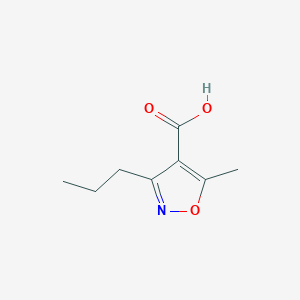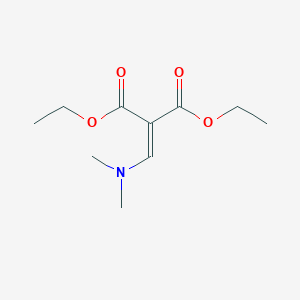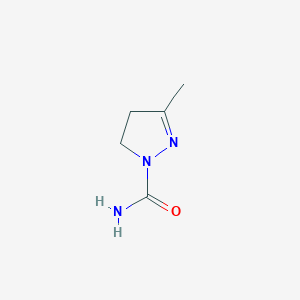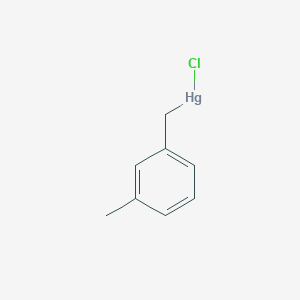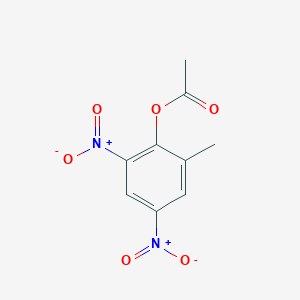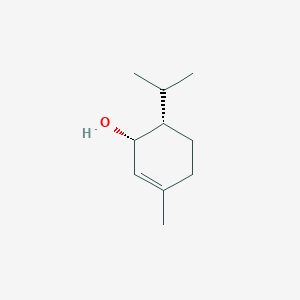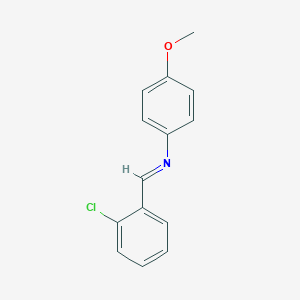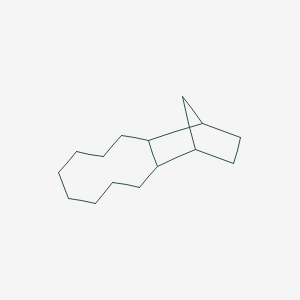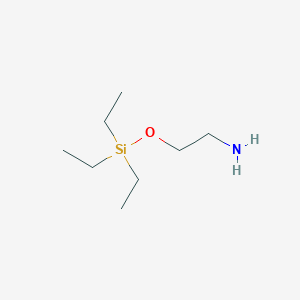
2-triethylsilyloxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-triethylsilyloxyethanamine is an organic compound with the molecular formula C8H21NOSi. It is a derivative of ethanamine where the hydrogen atom of the hydroxyl group is replaced by a triethylsilyl group. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines and alcohols due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-triethylsilyloxyethanamine typically involves the reaction of ethanamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl chloride. The general reaction scheme is as follows:
C2H5NH2+(C2H5)3SiCl→C2H5NH2Si(C2H5)3+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the mixing of reactants and to control the reaction temperature .
Análisis De Reacciones Químicas
Types of Reactions: 2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ethanamines .
Aplicaciones Científicas De Investigación
2-triethylsilyloxyethanamine has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-triethylsilyloxyethanamine involves the formation of a stable silyl ether linkage, which protects the functional groups from unwanted reactions during synthesis. The triethylsilyl group can be removed under mild acidic or basic conditions, revealing the original functional group for further reactions. This stability and ease of removal make it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
2-(Trimethylsilyloxy)ethanamine: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-(Dimethylamino)ethanol, TMS derivative: Another silyl-protected compound used in organic synthesis.
Uniqueness: 2-triethylsilyloxyethanamine is unique due to its larger triethylsilyl group, which provides greater steric hindrance and stability compared to smaller silyl groups. This makes it particularly useful in protecting sterically hindered functional groups .
Propiedades
Número CAS |
18419-91-5 |
|---|---|
Fórmula molecular |
C8H21NOSi |
Peso molecular |
175.34 g/mol |
Nombre IUPAC |
2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3 |
Clave InChI |
QWJDPMAYVKTBPI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCN |
SMILES canónico |
CC[Si](CC)(CC)OCCN |
| 18419-91-5 | |
Sinónimos |
2-[(Triethylsilyl)oxy]ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


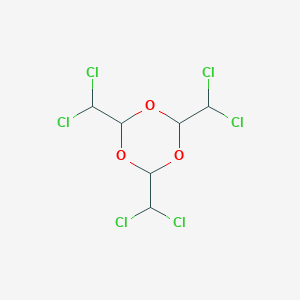
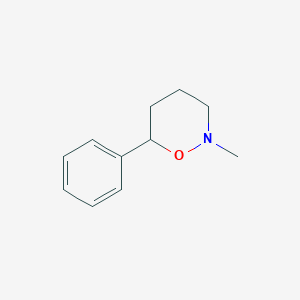
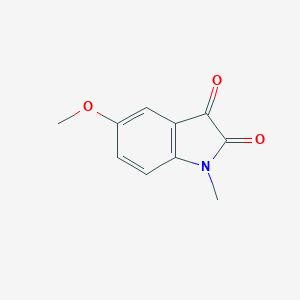
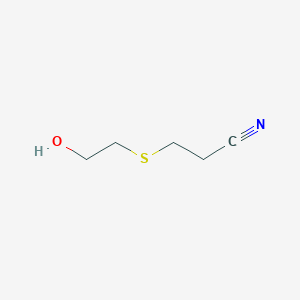
![zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B101214.png)
